Bay 1217389 - 1554458-53-5

Bay 1217389

Catalog Number: EVT-260965
CAS Number: 1554458-53-5
Molecular Formula: C27H24F5N5O3
Molecular Weight: 561.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bay 1217389 is a small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK). [, , , , , , ] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism ensuring proper chromosome segregation during mitosis. [, , , , , , ] Bay 1217389 disrupts this checkpoint, leading to aberrant mitosis and ultimately cell death, making it a potential anti-cancer therapeutic. [, , , , , , ] It belongs to the imidazopyrazine chemical class and has demonstrated potent and selective inhibition of MPS1. [, ]

Future Directions
  • Overcoming Toxicity: Further research is needed to manage the hematological toxicities observed in clinical trials, potentially through dose adjustments or alternative dosing schedules. []

  • Identifying Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to Bay 1217389 treatment is crucial for optimizing its clinical application. [, ]

  • Exploring New Combination Therapies: Combining Bay 1217389 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. []

BAY 1161909

Compound Description: BAY 1161909 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] It disrupts the spindle assembly checkpoint (SAC) by inhibiting Mps1 kinase activity, leading to premature exit from mitosis and ultimately cell death. [] BAY 1161909 has shown promising anti-tumor activity in preclinical studies, particularly in combination with paclitaxel. []

Relevance: BAY 1161909 is structurally distinct from BAY 1217389 but shares the same target, Mps1 kinase. [] Both compounds exhibit potent inhibitory activity against Mps1, abrogate nocodazole-induced SAC activity, and demonstrate synergistic antitumor effects when combined with paclitaxel. [] The development of these two structurally distinct Mps1 inhibitors highlights the potential of targeting this kinase for cancer therapy.

Relevance: Studies have shown that combining BAY 1217389 with paclitaxel can enhance the efficacy of paclitaxel and potentially overcome resistance. [, ] Low doses of BAY 1217389, by inhibiting Mps1 and weakening the SAC, can reduce paclitaxel-induced mitotic arrest, allowing cells to progress through mitosis with damaged DNA and ultimately leading to increased cell death. [] This synergistic effect has been observed in various xenograft models, including those intrinsically insensitive or resistant to paclitaxel. []

CFI-402257

Compound Description: CFI-402257 is another Mps1 kinase inhibitor, also known as TTK inhibitor. [, ] Similar to BAY 1217389, CFI-402257 disrupts the SAC, leading to mitotic catastrophe and cell death. []

Relevance: Both CFI-402257 and BAY 1217389 target Mps1 (TTK) and have been investigated for their anti-cancer properties. [, ] Studies suggest that tumor cells with high BID (BH3 interacting-domain death agonist) expression are particularly sensitive to TTK inhibitors, including BAY 1217389 and CFI-402257. [] This highlights the potential use of BID as a biomarker for patient selection in clinical trials involving TTK inhibitors. []

BOS172722

Compound Description: BOS172722 is an Mps1 (TTK) inhibitor with a similar mechanism of action to BAY 1217389 and CFI-402257. [] It disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death. []

Relevance: Similar to CFI-402257, BOS172722 shows enhanced efficacy against tumor cells with high BID expression. [] This further supports the potential of BID as a predictive biomarker for the efficacy of Mps1 inhibitors, including BAY 1217389. []

Triazolopyridines

Compound Description: Triazolopyridines represent a chemical series that served as a starting point for developing Mps1 inhibitors. [] Initial compounds in this series displayed only moderate potency against Mps1. []

Relevance: BAY 1161909, a structurally distinct Mps1 inhibitor compared to BAY 1217389, was derived from the optimization of triazolopyridine hits. [] This highlights the exploration of different chemical scaffolds to identify potent and selective Mps1 inhibitors.

Imidazopyrazines

Compound Description: Imidazopyrazines are another chemical class that researchers explored in the search for potent Mps1 inhibitors. [] Early imidazopyrazine compounds exhibited promising potency against Mps1 but suffered from poor metabolic stability. []

Relevance: BAY 1217389 emerged as a clinical candidate from the optimization of imidazopyrazine hits. [] The successful development of BAY 1217389 demonstrates the overcoming of initial limitations of the imidazopyrazine series, leading to a clinically viable Mps1 inhibitor.

Synthesis Analysis

BAY1217389 was synthesized through a series of chemical reactions aimed at optimizing its inhibitory activity against monopolar spindle 1 kinase. The synthesis process typically involves:

  • Starting Materials: Specific precursors that provide the necessary functional groups for the desired biological activity.
  • Reagents: Catalysts and solvents that facilitate the reaction conditions.
  • Reaction Conditions: Temperature, pressure, and duration tailored to maximize yield and purity.

The synthesis method has been detailed in patents and publications, highlighting the importance of structure-activity relationships in its development .

Molecular Structure Analysis

The molecular structure of BAY1217389 can be represented by its chemical formula and structural diagram. The compound features specific functional groups that are crucial for its interaction with the ATP-binding site of monopolar spindle 1 kinase.

  • Molecular Formula: C₁₉H₁₈N₄O₃
  • Molecular Weight: Approximately 350.37 g/mol

Data regarding its structural characteristics indicate a high affinity for the target kinase, which is essential for its function as an inhibitor .

Chemical Reactions Analysis

BAY1217389 undergoes several chemical reactions that are pivotal to its mechanism of action:

  • Binding Reactions: The primary reaction involves the binding of BAY1217389 to the ATP-binding site of monopolar spindle 1 kinase, inhibiting its activity.
  • Pharmacokinetic Reactions: These include absorption, distribution, metabolism, and excretion processes that determine the compound's bioavailability and therapeutic efficacy.

Studies have shown that BAY1217389 significantly alters the kinetics of cell division when combined with other chemotherapeutic agents .

Mechanism of Action

The mechanism of action for BAY1217389 involves:

  1. Inhibition of Monopolar Spindle 1 Kinase: By binding to the ATP site, BAY1217389 prevents the phosphorylation events necessary for proper chromosome segregation during mitosis.
  2. Synergistic Effects with Chemotherapy: When used alongside paclitaxel, BAY1217389 enhances cytotoxicity by promoting mitotic errors and cell death in cancer cells.

Data from clinical trials indicate that this mechanism leads to improved treatment outcomes in patients with solid tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of BAY1217389 contribute to its functionality as a drug:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is often determined during characterization studies.

These properties are crucial for formulating effective drug delivery systems .

Applications

BAY1217389 has several scientific applications:

  • Cancer Therapy: Primarily studied as an adjunct therapy to enhance the effectiveness of existing chemotherapeutic agents like paclitaxel.
  • Research Tool: Used in laboratory settings to study mitotic processes and cellular responses to pharmacological interventions.

Ongoing research continues to explore additional therapeutic potentials and combinations with other agents to broaden its application spectrum .

Properties

CAS Number

1554458-53-5

Product Name

BAY1217389

IUPAC Name

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide

Molecular Formula

C27H24F5N5O3

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38)

InChI Key

WNEILUNVMHVMPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1217389; BAY-1217389; BAY 1217389.

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.